3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a hydroxyl group at position 3, a 4-methoxybenzoyl moiety at position 4, a 5-methylisoxazole substituent at position 1, and a 3-nitrophenyl group at position 4. Its synthesis likely involves multicomponent reactions, as seen in analogous pyrrolone derivatives .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7/c1-12-10-17(23-32-12)24-19(14-4-3-5-15(11-14)25(29)30)18(21(27)22(24)28)20(26)13-6-8-16(31-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTBMMPVKISBTQ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a pyrrolone core and various substituents that may influence its biological activity. This article aims to explore the biological properties of this compound, drawing on existing literature and research findings.
Chemical Structure
The compound features a complex structure with the following components:
- Pyrrolone Core : A five-membered ring with a carbonyl group.
- Hydroxyl Group : Located at the 3-position, potentially contributing to antioxidant activity.
- Benzoyl Group : A 4-methoxybenzoyl group at the 4-position, which may enhance lipophilicity and biological interactions.
- Isosaxazole Group : A 5-methylisoxazol-3-yl group at the 1-position, which could play a role in its pharmacological properties.
- Nitrophenyl Group : A 3-nitrophenyl substituent at the 5-position, possibly involved in electron-withdrawing effects.
Antioxidant Activity
The presence of the hydroxyl group suggests potential antioxidant properties. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which can protect cells from oxidative stress and related diseases.
Anti-inflammatory Effects
Similar pyrrolone derivatives have demonstrated anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Kinase Inhibition
Pyrrolone derivatives have shown promise as kinase inhibitors. This activity is particularly relevant in cancer therapy, where targeting specific kinases can halt tumor growth. The unique substituents of this compound might enhance its specificity and efficacy against certain kinases.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds can provide insights into the potential biological activities of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolone A | Hydroxyl, Methoxy | Antioxidant, Anti-inflammatory |
| Pyrrolone B | Nitrophenyl | Kinase inhibitor |
| Pyrrolone C | Isoxazole | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrrolone, pyrazole, and isoxazole derivatives. Below is a detailed comparison based on substituents, synthesis, and functional properties.
Substituent Analysis
Key Observations :
- The 3-nitrophenyl group in the target compound and Compound 36 may confer electron-withdrawing effects, enhancing reactivity or binding to hydrophobic pockets in biological targets .
- The 4-methoxybenzoyl substituent in the target compound contrasts with the 4-methylbenzoyl in Compound 25 (), where methoxy improves solubility but reduces steric bulk compared to methyl .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, and how is purity ensured?
- Methodology : The compound is synthesized via a multi-step process involving cyclization reactions. For example, similar analogs (e.g., 3-hydroxy-1-(2-hydroxy-propyl)-4-aroyl derivatives) are prepared by reacting substituted aldehydes (e.g., 3-trifluoromethyl benzaldehyde) with precursors under reflux in glacial acetic acid. Recrystallization from methanol is critical for purification, yielding white powders with confirmed purity via melting point analysis and spectroscopic techniques .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are used to verify structural integrity .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Answer : ¹H NMR is essential for identifying proton environments (e.g., hydroxy groups, aromatic protons). For instance, in analogs like 5-(4-chlorophenyl)-3-phenylpyrrol-2-one, NMR reveals distinct signals for substituents at δ 6.5–8.0 ppm (aromatic protons) and δ 10–12 ppm (hydroxy groups). FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while HRMS validates molecular weight within ±0.005 Da accuracy .
Advanced Research Questions
Q. How can researchers address low yields (<20%) during synthesis, as seen in similar compounds?
- Troubleshooting : Low yields may arise from incomplete cyclization or side reactions. Optimize reaction time and temperature (e.g., extending reflux duration to 12–24 hours) and use anhydrous conditions. Catalytic additives like sodium acetate in acetic acid can enhance cyclization efficiency. For example, yields improved from 9% to 47% in analogs by adjusting stoichiometry and reaction time .
- Alternative Routes : Explore microwave-assisted synthesis or transition metal catalysis to accelerate kinetics and reduce byproducts .
Q. How do substituents (e.g., 3-nitrophenyl, 5-methylisoxazolyl) influence bioactivity?
- Structure-Activity Relationship (SAR) : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially improving binding to enzymatic targets. Isoxazole rings (e.g., 5-methylisoxazol-3-yl) contribute to π-π stacking in molecular docking studies. Replacements with trifluoromethyl or chloro groups (as in analogs 25 and 29) alter hydrophobicity and potency, requiring in vitro assays (e.g., enzyme inhibition) to validate .
- Experimental Design : Use computational modeling (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Analytical Strategy : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC) to assign ambiguous signals. For example, in 5-hydroxy-1,5-dihydro-pyrrol-2-ones, NOESY confirmed spatial proximity of substituents. If discrepancies persist, X-ray crystallography provides definitive structural validation, as seen in corrigendum reports for related heterocycles .
Q. What are the stability considerations for this compound under storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
